molecular formula C15H19ClN2O2 B12883600 N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide CAS No. 105801-53-4

N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide

Cat. No.: B12883600
CAS No.: 105801-53-4
M. Wt: 294.77 g/mol
InChI Key: MFYZBLZBUTXXJA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Chlorination: The benzofuran ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated benzofuran is reacted with piperidine and acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    N-(5-Bromo-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide: Contains a bromine atom instead of chlorine, which may result in different reactivity and biological properties.

Uniqueness

N-(5-Chloro-2,3-dihydrobenzofuran-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This may result in distinct biological activities compared to similar compounds.

Properties

CAS No.

105801-53-4

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C15H19ClN2O2/c16-11-4-5-14-12(8-11)13(10-20-14)17-15(19)9-18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9-10H2,(H,17,19)

InChI Key

MFYZBLZBUTXXJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2COC3=C2C=C(C=C3)Cl

Origin of Product

United States

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